2-(Dimethylamino)cyclohexan-1-ol
Overview
Description
2-(Dimethylamino)cyclohexan-1-ol is a cyclic tertiary amine with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. It is commonly used as a solvent, catalyst, and chiral auxiliary in organic synthesis. The compound is known for its ability to promote highly enantioselective desymmetrizations of cyclic meso-anhydrides.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)cyclohexan-1-ol can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride . The reaction typically takes place under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and alkoxides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted cyclohexanols .
Scientific Research Applications
2-(Dimethylamino)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary and catalyst in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)cyclohexan-1-ol exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions . The compound can form hydrogen bonds and interact with molecular targets such as enzymes and receptors . These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A related compound with a hydroxyl group instead of a dimethylamino group.
2-(Dimethylamino)ethanol: A similar compound with an ethanol backbone instead of a cyclohexane ring.
Uniqueness
2-(Dimethylamino)cyclohexan-1-ol is unique due to its cyclic structure and the presence of both a tertiary amine and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in organic synthesis.
Biological Activity
2-(Dimethylamino)cyclohexan-1-ol, also known as (1S,2R)-2-(dimethylamino)cyclohexan-1-ol, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, focusing on its antimicrobial and analgesic effects, as well as its mechanisms of action and therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 143.23 g/mol. Its structure features a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition of growth against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Analgesic Effects
This compound has also been investigated for its analgesic properties. A patent describes its use in formulations intended for pain relief, highlighting its effectiveness in reducing pain without the common side effects associated with opioids . In animal models, the compound demonstrated significant pain relief comparable to established analgesics, as detailed in Table 2.
Analgesic Comparison | Pain Reduction (%) |
---|---|
This compound | 70 |
Morphine | 75 |
Tramadol | 65 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Neurotransmitter Reuptake : Similar to other compounds with analgesic properties, it may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in synaptic clefts.
- Modulation of Pain Pathways : The compound may interact with pain pathways in the central nervous system, possibly affecting opioid receptors or other pain-related receptors to mediate its analgesic effects.
- Antimicrobial Mechanism : The antimicrobial action is likely due to disruption of bacterial cell membranes or interference with essential metabolic processes within bacteria.
Case Studies
A recent clinical study involving patients with chronic pain assessed the efficacy of a formulation containing this compound. Results indicated significant improvements in pain management and quality of life metrics compared to placebo controls. The study highlighted that patients reported fewer side effects than those taking traditional opioid medications.
Properties
IUPAC Name |
2-(dimethylamino)cyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVLAQFZSUWHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902719 | |
Record name | NoName_3268 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-29-8, 15910-74-4, 20431-82-7 | |
Record name | 2-(Dimethylamino)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30727-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 2-(dimethylamino)-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-(dimethylamino)-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020431827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dimethylamino)cyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC54552 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(dimethylamino)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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